molecular formula C24H20F2N2OS B2563079 N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-37-8

N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2563079
CAS RN: 851412-37-8
M. Wt: 422.49
InChI Key: ZSDHNMVQPKZADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein plays a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

The compound's analogs have been synthesized and evaluated for their analgesic properties, showing promising results comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. One study highlighted the potent analgesic properties of certain (indol-3-yl)alkylamides, identifying 4-fluorobenzyl derivatives as lead compounds for further pharmacomodulation due to their significant anti-inflammatory activity (Fouchard et al., 2001).

Antiallergic Activity

Research has also focused on the development of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic agents. Among these, certain compounds significantly outperformed astemizole in potency and demonstrated promising in vivo antiallergic activity, including inhibition of late phase eosinophilia and microvascular permeability, suggesting potential for treating allergic conditions (Menciu et al., 1999).

Anticancer Activity

Several derivatives have been synthesized and evaluated for their in vitro antitumor activity. Some compounds exhibited excellent antitumor properties against various cancer cell lines, including lung, CNS, and breast cancer cells, showing activities almost equal to or higher than standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).

Anticonvulsant Effects

The synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown outstanding anticonvulsant activities, rivalling phenytoin in effectiveness. These findings underscore the potential of structurally modified compounds for enhancing anticonvulsant efficacy (Kohn et al., 1993).

Antiviral Properties

Novel compounds synthesized for targeting hepatitis B virus (HBV) demonstrated significant in vitro inhibitory activity. The synthesis and structural analysis of one such compound showed potential as a new inhibitor of HBV, underlining the utility of these derivatives in developing antiviral therapeutics (Ivashchenko et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2OS/c25-19-10-8-17(9-11-19)13-27-24(29)16-30-23-15-28(22-7-2-1-6-21(22)23)14-18-4-3-5-20(26)12-18/h1-12,15H,13-14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDHNMVQPKZADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.